molecular formula C14H19N5OS B1392565 1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde CAS No. 1243030-05-8

1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde

Cat. No. B1392565
M. Wt: 305.4 g/mol
InChI Key: HOYZLHRATJARLU-UHFFFAOYSA-N
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Description

“1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde” is a chemical compound with the CAS Number 1243030-05-8. It has a molecular formula of C14H19N5OS and a molecular weight of 305.4 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, a thiadiazole ring, and a propylpiperazine group . More detailed structural analysis would require specific experimental data such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 483.1±55.0 °C and a predicted density of 1.35±0.1 g/cm3 .

Scientific Research Applications

Anticancer Activity

A notable application of compounds similar to 1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde is in the realm of anticancer research. A study synthesized a series of derivatives involving the thiadiazole and pyrrole moieties, revealing promising anticancer activity against colon and liver carcinoma cell lines, particularly noting the effectiveness of certain 1,3-thiazole derivatives (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Antibacterial Activity

Compounds structurally related to 1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde have shown efficacy in antibacterial applications. For example, a study reported the successful synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids showing substantial antibacterial activity, with particular effectiveness against Pseudomonas aeruginosa strains. The study highlighted the significance of the functional groups on the phenyl ring of the 1,3,4-thiadiazol-2-amine moiety in determining bacterial activity (Kerru, Gummidi, Bhaskaruni, Maddila, & Jonnalagadda, 2020).

Antimicrobial Activity

The antimicrobial potential of derivatives of 1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde has been explored extensively. Various synthesized compounds involving the thiadiazole and pyrrole components have been evaluated for their activity against a spectrum of microbes. For instance, Schiff bases derived from 1H-pyrrole-2-carbaldehyde and thiadiazole showed promising antimicrobial activity against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Aziz & Shaalan, 2015).

Insecticidal Activity

Research has also delved into the insecticidal applications of compounds related to 1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde. A study synthesized various heterocycles incorporating the thiadiazole moiety and evaluated them as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the potential of these compounds in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Future Directions

The future research directions for this compound could involve further exploration of its potential as an H3 receptor antagonist, as well as detailed studies of its physical and chemical properties, synthesis methods, and safety profile .

properties

IUPAC Name

1-[5-(4-propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-2-5-17-7-9-18(10-8-17)13-15-16-14(21-13)19-6-3-4-12(19)11-20/h3-4,6,11H,2,5,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYZLHRATJARLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=NN=C(S2)N3C=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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